(2-Oxo-1,2-dihydroquinolin-3-yl)methyl 2-fluorobenzoate
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Overview
Description
(2-Oxo-1,2-dihydroquinolin-3-yl)methyl 2-fluorobenzoate: is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core structure with a 2-oxo group and a 2-fluorobenzoate ester moiety
Mechanism of Action
Target of Action
It’s worth noting that quinoline derivatives have been found to exhibit a wide range of biological activities . They are valuable in drug research and development, and many publications have dealt with their synthetic analogs .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure and functional groups of the compound.
Biochemical Pathways
For instance, quinolinyl pyrimidines have been shown to inhibit Type II NADH dehydrogenase (NDH-2), an essential component of electron transfer in many microbial pathogens .
Result of Action
Quinoline derivatives have been associated with a variety of biological activities, including antimicrobial, anticancer, and antifungal effects . The specific effects would depend on the compound’s interaction with its targets and the biochemical pathways it affects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Oxo-1,2-dihydroquinolin-3-yl)methyl 2-fluorobenzoate typically involves the condensation of 2-oxo-1,2-dihydroquinoline with 2-fluorobenzoic acid or its derivatives. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions: (2-Oxo-1,2-dihydroquinolin-3-yl)methyl 2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.
Reduction: The 2-oxo group can be reduced to form 1,2-dihydroquinoline derivatives.
Substitution: The fluorine atom on the benzoate moiety can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 1,2-Dihydroquinoline derivatives.
Substitution: Various substituted benzoate derivatives.
Scientific Research Applications
Chemistry: In chemistry, (2-Oxo-1,2-dihydroquinolin-3-yl)methyl 2-fluorobenzoate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its quinoline core structure is known to interact with various biological targets, making it a candidate for drug discovery.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Quinoline derivatives have shown promise in the treatment of diseases such as malaria, cancer, and bacterial infections.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it a versatile compound in industrial applications.
Comparison with Similar Compounds
- Methyl 2-(3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
- Cetylpyridinium chloride
- Domiphen bromide
Comparison: Compared to similar compounds, (2-Oxo-1,2-dihydroquinolin-3-yl)methyl 2-fluorobenzoate is unique due to the presence of the 2-fluorobenzoate ester moiety This functional group can influence the compound’s reactivity and biological activity
Properties
IUPAC Name |
(2-oxo-1H-quinolin-3-yl)methyl 2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3/c18-14-7-3-2-6-13(14)17(21)22-10-12-9-11-5-1-4-8-15(11)19-16(12)20/h1-9H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTBZKHRRJPQRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)COC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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